Octadecanimidamide

Descripción

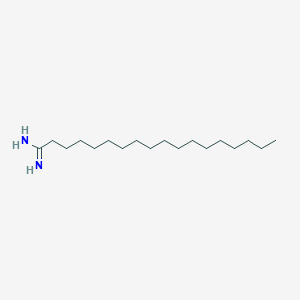

Octadecanimidamide (CAS: 14587-26-9), also known as stearamidine, is an organic compound with the molecular formula C₁₈H₃₈N₂ . Structurally, it features an amidine group (-NH-C(NH₂)-) attached to an 18-carbon alkyl chain. Amidines are characterized by their basicity and ability to form stable hydrogen bonds, making them valuable in medicinal chemistry and materials science.

Propiedades

Número CAS |

14587-26-9 |

|---|---|

Fórmula molecular |

C18H38N2 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

octadecanimidamide |

InChI |

InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H3,19,20) |

Clave InChI |

AAUVMHNVCYAQBT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=N)N |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=N)N |

Otros números CAS |

14587-26-9 |

Sinónimos |

octadecanimidamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share an 18-carbon backbone but differ in functional groups and applications:

| Compound | CAS Number | Molecular Formula | Functional Group | Key Features |

|---|---|---|---|---|

| Octadecanimidamide | 14587-26-9 | C₁₈H₃₈N₂ | Amidine (-NH-C(NH₂)-) | Basic, hydrogen-bonding capability |

| Octadecanamide | 124-26-5 | C₁₈H₃₇NO | Amide (-CONH₂) | Neutral, used as a lubricant |

| Oleamide | 301-02-0 | C₁₈H₃₅NO | Unsaturated amide | Bioactive (e.g., sleep induction) |

Key Structural Insights :

- Amidine vs. Amide : this compound’s amidine group imparts higher basicity compared to the neutral amide group in Octadecanamide and Oleamide . This difference influences solubility, reactivity, and biological activity.

- Saturation : Oleamide contains a cis double bond (9Z configuration), reducing its melting point and enhancing flexibility compared to saturated analogs .

This compound

- Hypothesized Roles : Based on analogous amidine compounds (e.g., Octahydro-1H-indole-1-carboximidamide hydrobromide), this compound may serve as a precursor for pharmaceuticals (e.g., antiviral agents) or agrochemicals due to its ability to interact with biomolecules .

Octadecanamide

- Primary Use : Acts as a lubricant and slip agent in polymer processing. Its saturated structure ensures thermal stability .

Oleamide

Physical and Chemical Properties

| Property | This compound | Octadecanamide | Oleamide |

|---|---|---|---|

| Molecular Weight | 282.51 g/mol | 283.50 g/mol | 281.48 g/mol |

| Melting Point | Not reported | ~100–105°C | ~65–70°C |

| Solubility | Likely polar solvents | Low polarity solvents | Organic solvents |

| Reactivity | Basic, nucleophilic | Stable, inert | Oxidizes at double bond |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.